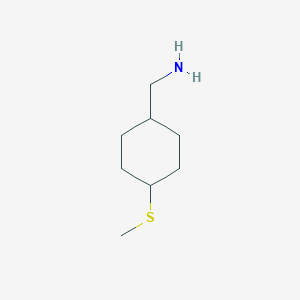

(4-(Methylthio)cyclohexyl)methanamine

説明

(4-(Methylthio)cyclohexyl)methanamine (CAS name: [1-(methylsulfanyl)cyclohexyl]methanamine) is a cyclohexane derivative featuring a methylthio (-SCH₃) group at the 4-position and a methanamine (-CH₂NH₂) substituent. Its molecular formula is C₈H₁₅NS, with a molecular weight of 157.28 g/mol . This compound is of interest in pharmaceutical research, particularly for central nervous system (CNS) targeting or enzyme modulation due to its sulfur moiety and amine functionality .

特性

IUPAC Name |

(4-methylsulfanylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNLXKKHYYBDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCC(CC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylthio)cyclohexyl)methanamine typically involves the reaction of 4-(methylthio)cyclohexanone with ammonia or an amine under reducing conditions. One common method is the reduction of 4-(methylthio)cyclohexanone oxime using sodium in ethanol . This reaction yields the desired amine with high purity and yield.

Industrial Production Methods

Industrial production of (4-(Methylthio)cyclohexyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

(4-(Methylthio)cyclohexyl)methanamine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding cyclohexylamine using reducing agents like lithium aluminum hydride.

Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: (4-(Methylsulfinyl)cyclohexyl)methanamine, (4-(Methylsulfonyl)cyclohexyl)methanamine.

Reduction: Cyclohexylmethanamine.

Substitution: N-alkyl or N-acyl derivatives of (4-(Methylthio)cyclohexyl)methanamine.

科学的研究の応用

(4-(Methylthio)cyclohexyl)methanamine has several scientific research applications:

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of (4-(Methylthio)cyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following table compares (4-(Methylthio)cyclohexyl)methanamine with structurally related cyclohexylamine derivatives and substituted amines:

Comparative Analysis

Substituent Effects on Properties

- Methylthio (-SCH₃) vs. Sulfur’s larger atomic radius also allows for stronger van der Waals interactions in hydrophobic pockets . Methoxy groups, as in PMA, undergo O-demethylation metabolically, whereas methylthio groups may oxidize to sulfoxides/sulfones, altering bioactivity .

Trifluoromethoxy (-OCF₃) vs. Methylthio (-SCH₃):

- Benzimidazole Substituent (): The aromatic benzimidazole group enables π-π stacking and hydrogen bonding, useful in kinase inhibitor design. This contrasts with the non-aromatic methylthio group, which relies on hydrophobic interactions .

Pharmacological Implications

Target Compound vs. 4-Methoxyamphetamine (PMA):

Comparison with Piperazine Derivatives ():

- The piperazine carbonyl group introduces basic nitrogen atoms, enhancing solubility and enabling interactions with acidic residues in enzymes or receptors. This contrasts with the primary amine in the target compound, which may limit binding versatility .

生物活性

(4-(Methylthio)cyclohexyl)methanamine, a compound with a unique chemical structure, has garnered attention in the realm of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and applications in various fields.

Chemical Structure and Properties

The compound (4-(Methylthio)cyclohexyl)methanamine can be represented by the following structural formula:

This structure includes a cyclohexane ring substituted with a methylthio group and an amine functional group, which are critical for its biological activity.

The biological activity of (4-(Methylthio)cyclohexyl)methanamine is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial in regulating metabolic pathways.

- Cell Signaling Modulation : It can influence various signaling pathways, affecting cellular functions such as proliferation and apoptosis.

- DNA Interaction : Similar to other amine-containing compounds, it may intercalate with DNA, potentially disrupting replication and transcription processes.

Biological Activity Overview

Research has indicated several areas where (4-(Methylthio)cyclohexyl)methanamine exhibits biological activity:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell lines, indicating a possible role as an anticancer agent.

- Neuroprotective Effects : Some studies have explored its potential in neuroprotection, particularly in models of neurodegenerative diseases.

Toxicity Profile

Understanding the toxicity of (4-(Methylthio)cyclohexyl)methanamine is essential for evaluating its safety for therapeutic use. Toxicity assessments have revealed:

- Moderate Toxicity : Initial evaluations suggest that the compound exhibits moderate toxicity levels in vitro, particularly affecting human lung epithelial cells.

- Genotoxicity Concerns : Studies have indicated that exposure may lead to DNA damage, necessitating further investigation into its long-term effects and safety profiles.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (4-(Methylthio)cyclohexyl)methanamine:

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness against bacterial strains.

- Findings : Showed significant inhibition of growth in Gram-positive bacteria, suggesting potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Objective : To assess the effects on cancer cell lines.

- Results : Exhibited IC50 values indicating effective cytotoxicity against A549 lung cancer cells.

-

Neuroprotective Study :

- Objective : To explore protective effects in neurodegenerative models.

- : Demonstrated reduced neuronal death in models exposed to neurotoxic agents.

Data Table of Biological Activities

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。